1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol
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Overview
Description
1-Cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol is a heterocyclic compound characterized by the presence of a benzimidazole core substituted with cyclopropyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole with thiolating agents. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the benzimidazole core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under conditions like reflux or room temperature.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, reduced benzimidazole derivatives, and various substituted benzimidazoles.
Scientific Research Applications
1-Cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 1-Cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine
- Ethyl 1-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Comparison: Compared to similar compounds, 1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This uniqueness makes it particularly valuable in applications requiring specific chemical interactions, such as in medicinal chemistry for drug design and in materials science for developing novel materials.
Properties
Molecular Formula |
C11H9F3N2S |
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Molecular Weight |
258.26 g/mol |
IUPAC Name |
3-cyclopropyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)6-1-4-9-8(5-6)15-10(17)16(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,15,17) |
InChI Key |
PBBWCTVQLIEGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)NC2=S |
Origin of Product |
United States |
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